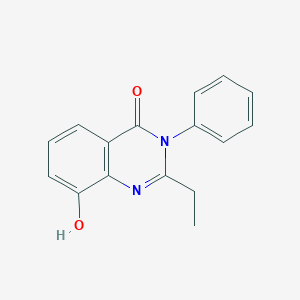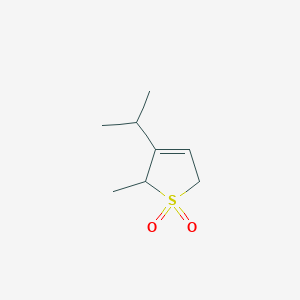
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications in various fields of science. This compound, also known as 2-Methyl-3-isopropylthiophene-1,1-dioxide, is a derivative of thiophene, which is a five-membered ring containing sulfur and carbon atoms. Thiophenes and their derivatives have been extensively investigated due to their interesting biological and chemical properties, which make them attractive for the development of new drugs, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. For example, thiophene derivatives have been found to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and differentiation. They have also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins that mediate inflammation and pain.
Biochemical and Physiological Effects:
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has been found to exhibit various biochemical and physiological effects, which make it a promising lead compound for drug discovery. For example, it has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been found to exhibit antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using simple and cost-effective methods, and its structure can be easily modified to improve its properties. However, it also has some limitations, including its low water solubility, which can limit its bioavailability and therapeutic efficacy. It can also exhibit cytotoxicity and other side effects at high concentrations, which can limit its use in vivo.
Orientations Futures
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has several potential future directions for research, including the development of new drugs for the treatment of cancer, inflammation, and diabetes. It can also be used as a building block for the synthesis of new materials with improved properties for electronic and energy storage applications. Further studies are needed to investigate its mechanism of action, pharmacokinetics, and toxicity in vivo, and to optimize its structure and properties for specific applications.
Méthodes De Synthèse
The synthesis of Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) can be achieved by various methods, including the oxidation of 2-methyl-3-isopropylthiophene with hydrogen peroxide or peracetic acid, or the reaction of 2-methyl-3-isopropylthiophene with sulfur trioxide followed by hydrolysis. The yield and purity of the product can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, thiophene derivatives have been investigated as potential drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities, which make it a promising lead compound for drug discovery.
In materials science, thiophene derivatives have been used as building blocks for the synthesis of conductive polymers, which have potential applications in electronic devices, sensors, and energy storage systems. Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has been found to exhibit good solubility, thermal stability, and electrical conductivity, which make it a suitable candidate for the development of new materials.
Propriétés
Numéro CAS |
104664-72-4 |
|---|---|
Nom du produit |
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) |
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
2-methyl-3-propan-2-yl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-5-11(9,10)7(8)3/h4,6-7H,5H2,1-3H3 |
Clé InChI |
FLZIITNMJAFYIQ-UHFFFAOYSA-N |
SMILES |
CC1C(=CCS1(=O)=O)C(C)C |
SMILES canonique |
CC1C(=CCS1(=O)=O)C(C)C |
Synonymes |
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






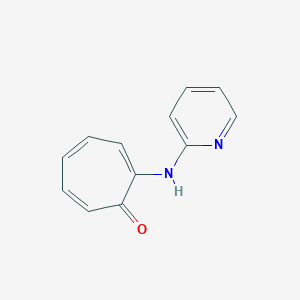
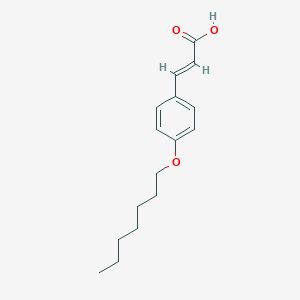
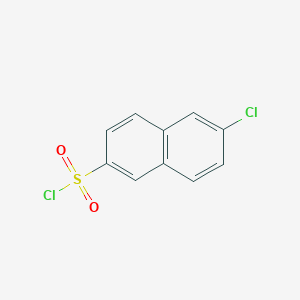
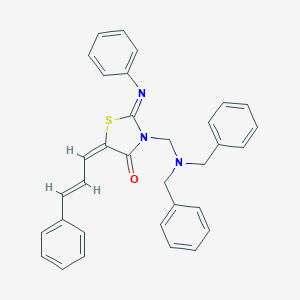
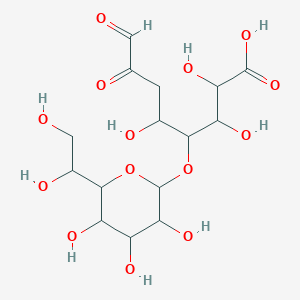
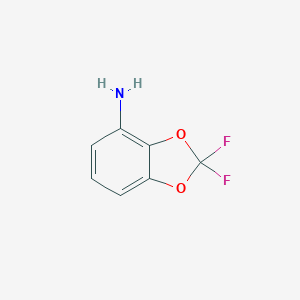


![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
